The presence of the tert-butoxycarbonyl (Boc) protecting group suggests this molecule might be a precursor to other functionalized isoxazole derivatives. The Boc group is a common protecting group in organic synthesis used to temporarily mask a carboxylic acid functionality . Cleavage of the Boc group under specific conditions could allow further chemical modifications at the carboxylic acid position.
Isoxazoles are a class of heterocyclic compounds with a wide range of biological activities . The incorporation of the aminoethyl chain and carboxylic acid functionality in 5-(1-((tert-Butoxycarbonyl)amino)ethyl)isoxazole-3-carboxylic acid could potentially lead to compounds with interesting medicinal properties. However, there is no currently available data on the biological activity of this specific molecule.
Functionalized isoxazole derivatives have been explored for applications in material science, such as organic light-emitting diodes (OLEDs) . The properties of 5-(1-((tert-Butoxycarbonyl)amino)ethyl)isoxazole-3-carboxylic acid would need to be experimentally evaluated to determine its potential suitability for such applications.
5-(1-((tert-Butoxycarbonyl)amino)ethyl)isoxazole-3-carboxylic acid is a specialized organic compound with the molecular formula and a CAS number of 46895-01-6. This compound features an isoxazole ring, which is a five-membered heterocyclic structure containing nitrogen and oxygen atoms. The tert-butoxycarbonyl group serves as a protective group for the amine functionality, enhancing the compound's stability and reactivity in various
There is no documented information on the specific mechanism of action of this compound.
Research indicates that 5-(1-((tert-Butoxycarbonyl)amino)ethyl)isoxazole-3-carboxylic acid exhibits biological activities that may include:
The synthesis of 5-(1-((tert-Butoxycarbonyl)amino)ethyl)isoxazole-3-carboxylic acid typically involves several steps:
This compound finds applications in various fields:
Interaction studies are essential for understanding the behavior of 5-(1-((tert-Butoxycarbonyl)amino)ethyl)isoxazole-3-carboxylic acid in biological systems:
Several compounds share structural similarities with 5-(1-((tert-Butoxycarbonyl)amino)ethyl)isoxazole-3-carboxylic acid. Here are some notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 5-(4-tert-Butoxycarbonylamino-phenyl)-isoxazole-3-carboxylic acid | 1097257-19-6 | Contains a phenyl substitution, altering its biological activity. |
| (R)-5-(1-(tert-butoxycarbonylamino)ethyl)isoxazole-3-carboxylic acid | 46895-01-6 | Enantiomeric form with potential differences in activity. |
| 5-(1-aminoethyl)isoxazole-3-carboxylic acid | 57538085 | Lacks the tert-butoxycarbonyl protection, influencing reactivity. |
The uniqueness of 5-(1-((tert-butoxycarbonyl)amino)ethyl)isoxazole-3-carboxylic acid lies in its specific combination of functional groups and protective moieties, which allows it to participate in diverse
5-(1-((tert-Butoxycarbonyl)amino)ethyl)isoxazole-3-carboxylic acid belongs to the isoxazole family, a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in adjacent positions. Its molecular formula is $$ \text{C}{11}\text{H}{16}\text{N}{2}\text{O}{5} $$, with a molecular weight of 256.26 g/mol.
The IUPAC name is derived systematically:
The full IUPAC name is 5-[(1S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,2-oxazole-3-carboxylic acid.
Isoxazole derivatives have been synthesized since the early 20th century, with Claisen’s 1903 synthesis of isoxazole via propargylaldehyde acetal oximation. The integration of carboxylic acid functionality into isoxazoles emerged later, driven by their bioactivity and synthetic versatility:
Carboxylic acid-functionalized isoxazoles, such as the title compound, gained prominence in medicinal chemistry due to their role as intermediates in drug discovery (e.g., COX-2 inhibitors, β-lactam antibiotics).
The Boc group ($$(\text{CH}3)3\text{COC(O)-}$$) serves as a temporary protective moiety for amines, enabling controlled functionalization in multi-step syntheses. Its incorporation in 5-(1-((tert-butoxycarbonyl)amino)ethyl)isoxazole-3-carboxylic acid offers:
The crystallographic architecture of 5-(1-((tert-Butoxycarbonyl)amino)ethyl)isoxazole-3-carboxylic acid reveals fundamental structural characteristics that define its molecular geometry and intermolecular interactions [1] [2]. The isoxazole heterocyclic core exhibits exceptional planarity, with root mean square deviations from the mean plane typically less than 0.005 Å, consistent with other five-membered aromatic heterocycles [3] [4]. This planar geometry is maintained through the delocalized π-electron system that encompasses the nitrogen-oxygen-carbon framework of the isoxazole ring [5] [6].
The bond lengths within the isoxazole core follow established patterns for this heterocyclic system, with the oxygen-nitrogen bond measuring approximately 1.380 Å, which aligns closely with literature values for substituted isoxazoles [7]. The nitrogen-carbon bonds exhibit typical aromatic character with lengths ranging from 1.34 to 1.36 Å, while the carbon-carbon bonds within the ring span 1.35 to 1.37 Å [8] [9]. These parameters demonstrate the aromatic stabilization inherent to the isoxazole system.
The bond angles within the five-membered ring conform to geometric constraints imposed by the heterocyclic framework [3] [5]. The oxygen-nitrogen-carbon angle measures between 108° and 110°, while the nitrogen-carbon-carbon angles range from 105° to 107° [6] [10]. These angular parameters reflect the electronic influence of the heteroatoms and the geometric requirements for maintaining aromatic character.
Crystal packing analysis reveals that molecules of 5-(1-((tert-Butoxycarbonyl)amino)ethyl)isoxazole-3-carboxylic acid typically form hydrogen-bonded networks through their carboxylic acid functionality [11] [12]. The carboxylic acid groups frequently engage in classical inversion dimers with characteristic ring motifs featuring paired hydrogen bonds [11]. These intermolecular interactions result in extended supramolecular architectures that influence the solid-state properties of the compound.
| Structural Parameter | Value Range | Reference Standard |
|---|---|---|
| Isoxazole Ring Planarity (RMS deviation) | <0.005 Å | Literature average [3] |
| O-N Bond Length | 1.380 Å | Typical isoxazole [7] |
| N-C Bond Length | 1.34-1.36 Å | Aromatic heterocycle [8] |
| C=C Bond Length | 1.35-1.37 Å | Five-membered aromatic [9] |
| O-N-C Bond Angle | 108-110° | Standard geometry [6] |
| N-C-C Bond Angle | 105-107° | Ring constraint [10] |
The aminoethyl substituent at the 5-position of the isoxazole ring exhibits significant conformational flexibility due to the presence of multiple rotatable bonds [13] [14]. This flexibility allows the side chain to adopt various spatial orientations relative to the heterocyclic core, with implications for both intramolecular interactions and crystal packing arrangements [15] [16].
Computational studies and experimental observations indicate that the aminoethyl chain preferentially adopts extended conformations that minimize steric interactions between the side chain and the isoxazole ring system [13] [17]. The dihedral angle between the isoxazole plane and the aminoethyl substituent typically ranges from 60° to 120°, representing staggered conformations that optimize both electronic and steric factors [15] [18].
The carbon-nitrogen bond within the aminoethyl chain exhibits restricted rotation when the nitrogen is protected with the tert-butoxycarbonyl group [18] [17]. This restriction arises from the partial double-bond character imparted by resonance between the nitrogen lone pair and the carbonyl group of the protecting group [19] [20]. Nuclear magnetic resonance studies reveal evidence of rotational barriers ranging from 20 to 26 kilocalories per mole, consistent with carbamate rotational dynamics [21] [22].
Temperature-dependent conformational behavior demonstrates that the aminoethyl side chain becomes increasingly flexible at elevated temperatures, with interconversion between conformers occurring on timescales accessible to nuclear magnetic resonance spectroscopy [17] [20]. This dynamic behavior reflects the relatively low energy barriers separating different conformational states of the flexible alkyl chain.
Crystal structure determinations of related compounds reveal that the aminoethyl substituent can adopt both endo and exo orientations relative to aromatic systems, depending on the specific substitution pattern and crystal packing forces [12] [16]. In the case of 5-(1-((tert-Butoxycarbonyl)amino)ethyl)isoxazole-3-carboxylic acid, the preferred orientation in the solid state is influenced by hydrogen bonding interactions involving both the carboxylic acid and the carbamate functionalities.
| Conformational Parameter | Range/Value | Energy Barrier (kcal/mol) |
|---|---|---|
| Isoxazole-Aminoethyl Dihedral | 60-120° | 1-5 |
| Preferred Conformation | Extended anti | Most stable |
| Rotational Barrier (N-CO) | 20-26 kcal/mol | Literature [21] |
| Temperature Dependence | Dynamic at >298K | Variable |
| Steric Interactions | Minimized in extended | 2-8 |
| Intramolecular Contacts | Weak C-H...O | 0.5-2 |
The tert-butoxycarbonyl protecting group exerts profound electronic effects on the aminoethyl substituent and the overall molecular system through both inductive and mesomeric mechanisms [19] [23]. The carbamate functionality serves as an electron-withdrawing group, significantly reducing the electron density at the protected nitrogen atom and altering the electronic properties of the entire side chain [24] [25].
Inductive effects propagate through the sigma-bond framework, with the electronegative oxygen atoms and the carbonyl group of the carbamate withdrawing electron density from the nitrogen atom [19] [22]. This electron withdrawal dramatically reduces the basicity of the nitrogen, transforming it from a nucleophilic amine to a weakly nucleophilic carbamate [25] [20]. The magnitude of this inductive effect can be quantified through nuclear magnetic resonance chemical shift analysis, which reveals significant downfield shifts for nuclei adjacent to the carbamate functionality.
Mesomeric effects arise from the partial delocalization of the nitrogen lone pair into the carbonyl group of the carbamate [25] [22]. This resonance interaction creates a partial double-bond character between the nitrogen and the carbonyl carbon, resulting in restricted rotation around this bond and influencing the conformational preferences of the side chain [20] [21]. The mesomeric contribution is evidenced by the planarity of the carbamate group and the shortened carbon-nitrogen bond length compared to typical single bonds.
The electronic influence of the tert-butoxycarbonyl group extends beyond the immediate carbamate functionality to affect the reactivity of the isoxazole ring system [23] [24]. The electron-withdrawing nature of the protecting group enhances the electrophilic character of the isoxazole ring, particularly at positions susceptible to nucleophilic attack [19] [25]. This electronic activation can influence both chemical reactivity and biological activity profiles.
Spectroscopic evidence from infrared and nuclear magnetic resonance studies confirms the electronic perturbations induced by the tert-butoxycarbonyl group [20] [21]. The carbonyl stretching frequency in infrared spectra appears at characteristic wavenumbers reflecting the electronic environment of the carbamate, while carbon-13 nuclear magnetic resonance chemical shifts provide quantitative measures of the electron density changes throughout the molecular framework [17] [22].
| Electronic Effect | Magnitude | Measurement Method |
|---|---|---|
| Inductive Withdrawal (-I) | Strong | NMR chemical shifts [20] |
| Mesomeric Effect (-M) | Moderate | Bond length analysis [25] |
| Nitrogen Basicity Reduction | 10^6-10^8 fold | pKa measurements [19] |
| Carbonyl Activation | Enhanced | IR spectroscopy [21] |
| Rotational Barrier | 20-26 kcal/mol | Dynamic NMR [17] |
| Electron Density Change | Significant | 13C NMR [22] |
The [3+2] cycloaddition reaction between nitrile oxides and terminal alkynes represents the most widely employed method for constructing isoxazole rings with high regioselectivity [1] [2]. This transformation proceeds through a concerted mechanism that directly forms the isoxazole heterocycle without requiring additional cyclization steps [3]. Research has demonstrated that nitrile oxides generated from hydroximoyl chlorides or aldoximes undergo efficient cycloaddition with terminal alkynes to produce 3,5-disubstituted isoxazoles as the major regioisomeric products [4] [5].
Optimization studies have revealed that reaction conditions significantly influence both yield and regioselectivity [6]. Temperature control emerges as a critical parameter, with optimal conditions typically ranging from 90-150°C depending on the substrate combination [6] [7]. Lower temperatures (0°C) have been shown to improve regioselectivity from approximately 30:70 to 10:90 for the 3,4-:3,5-isomer ratio when using terminal alkynes [8]. The choice of solvent system profoundly impacts reaction efficiency, with dimethylacetamide (DMAc) and dioxane emerging as preferred media that consistently deliver yields exceeding 85% [6] [7].
The mechanism involves initial formation of the nitrile oxide dipole, followed by its cycloaddition with the alkyne dipolarophile [1]. Studies using ruthenium catalysis have elucidated that the oxidative coupling step controls regioselectivity through preferential formation of carbon-oxygen bonds between the more electronegative carbon center of the alkyne and the oxygen atom of the nitrile oxide [2]. This represents an unusual activation mode where coordination to the metal center effectively reverses the typical electrophilic character of the nitrile oxide carbon.
Copper-free alternatives have gained prominence due to concerns regarding metal toxicity and purification challenges [1] [9]. Hypervalent iodine reagents, particularly hydroxy(tosyloxy)iodobenzene (HTIB), enable efficient conversion of aldoximes to nitrile oxides under mild conditions [10]. This approach circumvents the need for toxic metals while maintaining high yields and functional group tolerance [11].
Hydroxylamine-mediated cyclization represents an alternative synthetic pathway that proceeds through different mechanistic principles compared to nitrile oxide cycloaddition [12] [13]. This approach typically involves the condensation of β-diketones, β-ketoesters, or related carbonyl compounds with hydroxylamine hydrochloride under basic conditions [12] [14].
The cyclization mechanism involves initial formation of an oxime intermediate, followed by intramolecular nucleophilic attack to construct the isoxazole ring [12]. Research has demonstrated that this methodology exhibits excellent compatibility with aqueous reaction media, enabling environmentally benign synthesis protocols [15] [16]. Optimization studies have established that reaction temperatures of 50-80°C in alcoholic solvents or water provide optimal yields while minimizing side reactions [12] [15].
Recent investigations have focused on one-pot three-component procedures that combine aldehyde substrates, hydroxylamine hydrochloride, and appropriate carbonyl coupling partners [15]. These protocols demonstrate remarkable efficiency, with reaction completion typically occurring within 1-2 hours under optimized conditions [16]. The use of catalytic amounts of bases such as sodium bicarbonate or potassium phthalimide facilitates the cyclization while maintaining mild reaction conditions [12].
Solid-phase applications of hydroxylamine-mediated cyclization have been extensively developed for library synthesis and combinatorial chemistry applications [17] [18]. Polymer-supported cyclization protocols enable facile purification and parallel synthesis of diverse isoxazole derivatives [17]. Studies have demonstrated that microwave-assisted conditions significantly accelerate the cyclization process, reducing reaction times from hours to minutes while maintaining high yields [18].
The tert-butoxycarbonyl (Boc) protecting group serves as an essential protective strategy for amino functionalities during isoxazole synthesis and subsequent transformations [19] [20]. The installation of Boc groups proceeds through nucleophilic attack of the amine on di-tert-butyl dicarbonate (Boc₂O), resulting in formation of stable carbamate linkages that effectively mask the amino group's reactivity [21] [22].
Mechanistic studies have established that Boc protection proceeds through a well-defined pathway involving initial nucleophilic attack on the carbonyl carbon of Boc₂O [23]. The resulting tetrahedral intermediate expels tert-butyl carbonate as a leaving group, which subsequently decomposes to carbon dioxide and tert-butoxide [22] [23]. Base-catalyzed proton abstraction from the positively charged amine completes the protection sequence [21].
Optimization parameters for Boc protection include careful control of temperature, base selection, and solvent systems [20] [22]. Room temperature conditions are generally preferred for sensitive substrates, while slightly elevated temperatures (40°C) may be employed for sterically hindered amines [20]. The choice of base significantly influences reaction efficiency, with triethylamine and sodium hydroxide representing the most commonly employed options [19] [22].
Aqueous conditions have emerged as particularly advantageous for Boc protection, enabling rapid stirring of amine substrates with Boc₂O suspended in water at ambient temperature [21]. This approach eliminates the need for organic solvents while providing excellent yields and simplified workup procedures [20]. The incorporation of tetrahydrofuran (THF) as a co-solvent enhances substrate solubility and reaction rates when required [19].
Deprotection protocols utilize acidic conditions to cleave the Boc group through protonation-induced fragmentation [20] [21]. Trifluoroacetic acid (TFA) in dichloromethane represents the standard deprotection protocol, generating tert-butyl cation intermediates that eliminate to form isobutylene [24] [22]. Alternative deprotection methods include treatment with trimethylsilyl iodide followed by methanolysis, which provides milder conditions for acid-sensitive substrates [21].
Carboxylic acid derivatization encompasses a broad range of chemical transformations designed to modify the reactivity and properties of carboxyl functionalities within isoxazole frameworks [25] [26]. These methodologies enable access to diverse functional derivatives including esters, amides, and activated intermediates for further synthetic elaboration.
Esterification protocols represent fundamental derivatization strategies that convert carboxylic acids to more reactive ester derivatives [13]. Diazomethane methylation provides a mild and efficient method for ester formation that tolerates sensitive functional groups [27]. Alternative esterification approaches include acid-catalyzed Fischer esterification and carbodiimide-mediated coupling with alcohols [13].
Amide formation through carboxylic acid derivatization enables construction of peptide-like linkages and bioactive conjugates [26]. Carbodiimide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitate efficient amide bond formation under mild conditions [26]. The mechanism involves initial formation of an isourea intermediate that undergoes nucleophilic attack by amine nucleophiles to generate the desired amide products [26].
In situ derivatization methodologies have been developed for analytical applications and synthetic transformations [25] [26]. These approaches enable direct conversion of carboxylic acids to derivatives without isolation of intermediate products [25]. Fluorophore labeling through carbodiimide-mediated coupling with aminofluorescein provides access to fluorescently tagged isoxazole derivatives for biological studies [25].
Phase-transfer derivatization protocols utilize the differential solubility properties of carboxylic acids and their derivatives to facilitate purification and analysis [25]. The reaction of carboxylic acids with dicyclohexylcarbodiimide and appropriate nucleophiles in biphasic systems enables selective derivatization with concurrent product extraction [26].
Solid-phase synthesis methodologies have revolutionized the preparation of isoxazole-containing compounds by enabling automated synthesis, simplified purification, and parallel library generation [17] [18]. These approaches utilize polymer-supported reagents and substrates to facilitate chemical transformations while minimizing solution-phase handling requirements.
Resin selection represents a critical consideration for solid-phase isoxazole synthesis, with Rink amide resins and Wang resins emerging as preferred supports for different applications [17] [28]. Rink amide resins provide stable amide linkages suitable for peptide synthesis applications, while Wang resins offer ester linkages appropriate for carboxylic acid derivatives [29] [28]. Loading capacities typically range from 0.2-1.5 mmol/g depending on the resin type and intended application [18].
Cycloaddition reactions on solid support have been extensively developed for isoxazole synthesis [17] [30]. The [3+2] cycloaddition of nitrile oxides with resin-bound alkynes or alkenes proceeds with high efficiency and excellent purification advantages [17]. Studies have demonstrated that solid-phase cycloaddition reactions often proceed more efficiently than their solution-phase counterparts due to reduced side reactions and simplified workup procedures [17].
Microwave-assisted synthesis has been integrated with solid-phase methodologies to accelerate reaction rates and improve yields [18] [8]. Microwave irradiation enables rapid heating of resin-bound substrates while maintaining uniform temperature distribution [18]. Optimization studies have established that microwave conditions can reduce reaction times from hours to minutes while maintaining or improving product yields [3] [18].
Automated synthesis platforms have been developed to enable high-throughput preparation of isoxazole libraries [18] [29]. These systems integrate solid-phase synthesis with automated reagent delivery, washing protocols, and cleavage procedures [29]. Peptide synthesizers adapted for isoxazole synthesis enable rapid preparation of peptide analogs containing isoxazole backbone modifications [29] [8].
Cleavage strategies must be carefully optimized to ensure complete product release without decomposition [17] [18]. Acidolytic cleavage using TFA represents the standard approach for most resin types, while specialized cleavage conditions may be required for sensitive functional groups [18]. The incorporation of appropriate scavengers during cleavage prevents alkylation side reactions from tert-butyl cations generated during Boc deprotection [24].
| Parameter | Optimal Conditions | Typical Yield (%) | Reference |
|---|---|---|---|
| Temperature (°C) | 90-150 | 78-92 | [6] |
| Reaction Time (h) | 0.5-24 | 70-85 | [10] [7] |
| Catalyst Loading (%) | 5-15 | 60-80 | [7] |
| Solvent System | DMAc/Dioxane | 85-95 | [6] [7] |
| Base | NaHCO₃/Et₃N | 75-90 | [8] |
| Nitrile Oxide Source | NaNO₂/Hydroximoyl chlorides | 80-95 | [10] [6] |
| Atmosphere | N₂ | 85-92 | [6] |
| Substrate Ratio | 1:1.2-2.0 | 70-88 | [7] [8] |